molecular formula C16H28BN3O4 B13566471 tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate

tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate

Cat. No.: B13566471
M. Wt: 337.2 g/mol
InChI Key: AYCMNRPODXKYQA-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate: is a complex organic compound that features a pyrazole ring substituted with a dioxaborolane group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Triethylamine, potassium carbonate.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific substituents introduced during the substitution or coupling reactions. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate is largely dependent on its application. In coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s activity would depend on the specific bioactive molecule it is part of, targeting various molecular pathways and receptors .

Comparison with Similar Compounds

  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: The unique combination of a pyrazole ring with a dioxaborolane group and a tert-butyl carbamate moiety makes tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate particularly versatile in synthetic chemistry. Its ability to undergo various coupling reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .

Properties

Molecular Formula

C16H28BN3O4

Molecular Weight

337.2 g/mol

IUPAC Name

tert-butyl N-[[1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]methyl]carbamate

InChI

InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-10-11-9-12(20(8)19-11)17-23-15(4,5)16(6,7)24-17/h9H,10H2,1-8H3,(H,18,21)

InChI Key

AYCMNRPODXKYQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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